Substructure Similarity to a Validated CCK-2R Antagonist Pharmacophore
The target compound shares the 2,1,3-benzothiadiazol-4-ylsulfonyl substructure that, in a closely related anthranilic sulfonamide, conferred CCK-2R antagonist activity (pKᵢ = 6.4) [1]. The reference compound (1) contains a benzothiadiazol-4-ylsulfonylamino-benzoyl-piperidine architecture. While our target replaces the anthranilic linker with a direct sulfonyl-piperidine attachment, the conserved benzothiadiazol-4-ylsulfonyl group suggests potential for engagement with the same or related targets.
| Evidence Dimension | CCK-2 receptor affinity (pKᵢ) |
|---|---|
| Target Compound Data | Not directly measured in published literature |
| Comparator Or Baseline | Reference compound 1: 1-[2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzoyl]-piperidine; pKᵢ = 6.4 |
| Quantified Difference | Cannot be calculated; target compound lacks direct data |
| Conditions | Radioligand binding assay using rat CCK-2R expressed in CHO cells |
Why This Matters
Establishes the pharmacophoric relevance of the benzothiadiazol-4-ylsulfonyl group, which can guide target hypothesis generation in drug discovery programs.
- [1] Boyle, R. G. et al. Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists. J. Med. Chem. 2006, 49, 6083–6096. https://pubs.acs.org/doi/abs/10.1021/jm060590x View Source
